4-Amino-3,5-ditritiobenzoic acid
Overview
Description
4-Amino-3,5-ditritiobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is also known as 4-Amino-3,5-dithiotoluic acid or DTNB. This compound is widely used in scientific research due to its unique properties. It is a yellow-colored powder that is soluble in water, ethanol, and other organic solvents.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-ditritiobenzoic acid is based on its ability to react with thiol-containing compounds. The reaction between the compound and thiol-containing compounds results in the formation of a yellow-colored product that can be measured spectrophotometrically. This reaction is widely used to measure the concentration of thiol-containing compounds in biological samples.
Biochemical and Physiological Effects:
4-Amino-3,5-ditritiobenzoic acid has been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. Additionally, it has been shown to induce oxidative stress in cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-3,5-ditritiobenzoic acid in lab experiments are its thiol-reactive properties and its ability to measure the concentration of thiol-containing compounds. Additionally, it is a widely available and inexpensive reagent. The limitations of using this compound are its potential toxicity and its ability to induce oxidative stress in cells.
Future Directions
There are several future directions for the use of 4-Amino-3,5-ditritiobenzoic acid in scientific research. One direction is the development of new methods to measure the activity of enzymes using this compound. Another direction is the study of the effects of this compound on cellular signaling pathways. Additionally, the use of this compound in the study of protein-protein interactions and protein-ligand interactions can be explored further. Finally, the development of new derivatives of 4-Amino-3,5-ditritiobenzoic acid with improved properties can be a future direction for this compound.
Conclusion:
4-Amino-3,5-ditritiobenzoic acid is a widely used compound in scientific research due to its thiol-reactive properties and its ability to measure the concentration of thiol-containing compounds. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the use of this compound in scientific research, and further studies are needed to fully understand its properties and potential applications.
Scientific Research Applications
4-Amino-3,5-ditritiobenzoic acid is widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can be used to measure the concentration of thiol-containing compounds such as glutathione and cysteine. It is also used as a reagent to measure the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, it is used in the study of protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
4-amino-3,5-ditritiobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-PZFLKRBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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